Clobetasone 17-Propionate

Description

BenchChem offers high-quality Clobetasone 17-Propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clobetasone 17-Propionate including the price, delivery time, and more detailed information at info@benchchem.com.

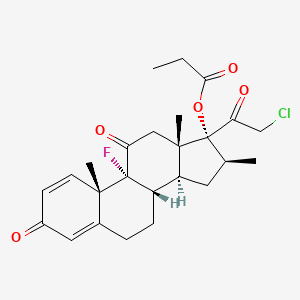

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUBWHIQMRKGBN-BHHHYXKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024937 | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-56-9 | |

| Record name | Clobetasone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBETASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Clobetasone 17-Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone 17-propionate is a potent synthetic corticosteroid that has been a significant tool in dermatology for the management of various inflammatory skin conditions. Its discovery marked a key advancement in the development of topical anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery and synthesis of Clobetasone 17-propionate, intended for researchers and professionals in drug development. The document details the historical context of its discovery, elucidates a common synthesis pathway from betamethasone (B1666872), and presents its pharmacological profile through quantitative data. Furthermore, it includes detailed experimental protocols for its synthesis and for key assays used in its characterization, namely the glucocorticoid receptor binding assay and the vasoconstrictor assay. Visual diagrams generated using Graphviz are provided to illustrate the glucocorticoid receptor signaling pathway and the experimental workflows, adhering to specified formatting requirements for clarity and technical accuracy.

Discovery and Development

Clobetasone 17-propionate emerged from the extensive research and development efforts in the field of corticosteroids by Glaxo Laboratories (now GlaxoSmithKline). The initial preparation of Clobetasone 17-propionate and related compounds was first reported in a German patent filed in 1969.[1] Following its initial discovery, the compound was first described in the scientific literature in 1974.[2][3] After rigorous preclinical and clinical evaluation, Clobetasone 17-propionate received FDA approval on December 27, 1985, for the treatment of corticosteroid-responsive dermatoses.[2][3] It is recognized as a "superpotent" or "very potent" topical corticosteroid, a classification based on its high efficacy in vasoconstrictor assays, which are predictive of clinical anti-inflammatory activity.[4][5]

Synthesis Pathway

The synthesis of Clobetasone 17-propionate is typically achieved through a multi-step chemical process starting from a readily available corticosteroid precursor, most commonly betamethasone. The following pathway outlines a general and widely cited method for its preparation.

Diagram of the Synthesis Pathway

Caption: A common synthetic route to Clobetasone 17-Propionate from Betamethasone.

Detailed Experimental Protocol: Synthesis of Clobetasone 17-Propionate

Step 1: Synthesis of Betamethasone 17-Propionate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve betamethasone in anhydrous dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add triethyl orthopropionate followed by a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 20-25°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction by adding water. The product, Betamethasone 17-propionate, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of Betamethasone 17-Propionate 21-Tosylate

-

Reaction Setup: Dissolve the dried Betamethasone 17-propionate in dichloromethane in a reaction vessel.

-

Reagent Addition: Cool the solution in an ice bath and add triethylamine, followed by the slow addition of a solution of p-toluenesulfonyl chloride in dichloromethane.

-

Reaction Conditions: Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for a few hours, with continuous stirring. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

Step 3: Synthesis of Clobetasone 17-Propionate

-

Reaction Setup: Evaporate the solvent from the dried organic layer obtained in the previous step. Dissolve the resulting crude Betamethasone 17-propionate 21-tosylate in DMF.

-

Reagent Addition: Add lithium chloride to the solution.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the tosylate group is displaced by chloride, as confirmed by TLC analysis.

-

Work-up and Purification: After the reaction is complete, pour the mixture into ice-water to precipitate the crude Clobetasone 17-propionate. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield pure Clobetasone 17-propionate.

Pharmacological Data

Clobetasone 17-propionate is a highly potent glucocorticoid receptor agonist. Its pharmacological activity is characterized by its strong binding affinity to the glucocorticoid receptor and its potent anti-inflammatory effects.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Ki (nM) | Relative Binding Affinity (Dexamethasone = 100) |

| Clobetasone 17-Propionate | Human Recombinant | [3H]-Dexamethasone | Data not available | High |

| Dexamethasone | Human Recombinant | [3H]-Dexamethasone | ~1-10 | 100 |

| Fluticasone (B1203827) Propionate (B1217596) | Human Lung | [3H]-Dexamethasone | 0.5 | 1800[6] |

| Budesonide | Human Lung | [3H]-Dexamethasone | 3.2 | 930 |

Table 2: Anti-inflammatory Potency

| Compound | Assay | IC50 | Relative Potency (Hydrocortisone = 1) |

| Clobetasone 17-Propionate | Vasoconstrictor Assay | Not applicable | Very High (Superpotent - Class I)[4] |

| Clobetasone Butyrate | Vasoconstrictor Assay | Not applicable | Moderate (Class IV)[1] |

| Hydrocortisone | Vasoconstrictor Assay | Not applicable | Low (Class VII)[7] |

| Mometasone (B142194) Furoate | Inhibition of IL-6 production | 0.15 nM[8] | High |

Note: The vasoconstrictor assay is a qualitative measure of potency, hence IC50 values are not applicable. The potency is categorized into classes, with Class I being the most potent.

Experimental Protocols

Glucocorticoid Receptor (GR) Signaling Pathway

The anti-inflammatory effects of Clobetasone 17-propionate are mediated through its interaction with the glucocorticoid receptor.

Caption: Glucocorticoid receptor signaling pathway activated by Clobetasone 17-Propionate.

Experimental Workflow: Glucocorticoid Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity of Clobetasone 17-propionate to the glucocorticoid receptor.

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Detailed Protocol: Glucocorticoid Receptor Binding Assay

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source, such as cultured human A549 cells or rat liver tissue, by homogenization and ultracentrifugation.

-

Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone), and varying concentrations of unlabeled Clobetasone 17-propionate. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time (e.g., 18-24 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method. Rapidly filter the contents of each well through a glass fiber filter, which retains the receptor-ligand complex.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measurement of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of Clobetasone 17-propionate. Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This in vivo assay is used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.

Caption: Workflow for the vasoconstrictor assay to determine topical corticosteroid potency.

Detailed Protocol: Vasoconstrictor Assay

-

Subject Selection: Recruit healthy adult volunteers with no history of skin diseases on the forearms.

-

Site Demarcation: Mark out several small, uniform application sites on the volar aspect of the forearms of each subject.

-

Product Application: Apply a standardized, small amount of the Clobetasone 17-propionate formulation to be tested to the designated sites. A vehicle control and a reference standard of known potency should also be applied to other sites.

-

Application Period: Leave the formulations on the skin for a specified period, typically several hours. The sites may be occluded or left open, depending on the specific protocol.

-

Assessment of Vasoconstriction: At predetermined time points after application (e.g., 6, 18, and 24 hours), visually assess the degree of skin blanching (vasoconstriction) at each application site.

-

Scoring: Grade the intensity of the blanching response on a standardized scale, for example, a 0 to 4 scale where 0 represents no blanching and 4 represents maximal blanching.

-

Data Analysis: The scores from multiple subjects are collected and statistically analyzed to determine the relative potency of the Clobetasone 17-propionate formulation compared to the reference standard and vehicle control. This allows for the classification of the corticosteroid's potency.

Conclusion

Clobetasone 17-propionate stands as a testament to the successful application of medicinal chemistry principles in the development of highly effective therapeutic agents. Its discovery by Glaxo Laboratories provided a valuable addition to the dermatological armamentarium. The synthesis of this complex molecule, typically from betamethasone, involves a series of well-defined chemical transformations that have been optimized for efficiency and yield. The potent anti-inflammatory activity of Clobetasone 17-propionate is a direct result of its high affinity for the glucocorticoid receptor, which can be quantified through receptor binding assays and is clinically correlated with its performance in the vasoconstrictor assay. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of Clobetasone 17-propionate and similar corticosteroids, serving as a valuable resource for researchers and professionals dedicated to the advancement of dermatological therapies.

References

- 1. skintherapyletter.com [skintherapyletter.com]

- 2. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. psoriasis.org [psoriasis.org]

- 5. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Website Unavailable (503) [aafp.org]

- 8. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Clobetasone 17-Propionate on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone 17-propionate is a potent synthetic corticosteroid utilized in the management of various inflammatory and dermatological conditions. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This technical guide provides a comprehensive overview of the molecular mechanism of action of Clobetasone 17-propionate on glucocorticoid receptors, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Glucocorticoid Receptor Signaling Pathway

The canonical glucocorticoid receptor signaling pathway involves the binding of a ligand, such as Clobetasone 17-propionate, to the cytosolic GR. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to the dissociation of this complex. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1]

Transactivation

In the nucleus, the Clobetasone 17-propionate-GR complex typically homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the enhanced transcription of anti-inflammatory genes.

Transrepression

The anti-inflammatory effects of glucocorticoids are also largely attributed to transrepression. In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]

Quantitative Analysis of Clobetasone 17-Propionate Activity

| Parameter | Value | Assay Type | Reference |

| Transactivation Potency | Sub-to-low nanomolar range | Reporter Gene Assay | [2] |

| Transrepression Potency | Sub-to-low nanomolar range | Reporter Gene Assay | [2] |

Note: The table summarizes the reported potency range. Precise EC50/IC50 values with standard deviations are not consistently available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Glucocorticoid Receptor Signaling Pathway

Caption: Clobetasone 17-Propionate activates the GR, leading to nuclear translocation and regulation of gene expression.

Experimental Workflow: Glucocorticoid Receptor Competitive Binding Assay

Caption: Workflow for determining the binding affinity of Clobetasone 17-Propionate to the glucocorticoid receptor.

Experimental Workflow: Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter)

Caption: Workflow for assessing the transactivation potential of Clobetasone 17-Propionate via a reporter gene assay.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of Clobetasone 17-propionate for the glucocorticoid receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor or cell lysate containing GR.

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Clobetasone 17-propionate.

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).

-

Wash buffer (e.g., ice-cold TEG buffer).

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Clobetasone 17-propionate in a suitable solvent (e.g., DMSO) and perform serial dilutions in the binding buffer to obtain a range of concentrations.

-

Dilute the radiolabeled glucocorticoid in the binding buffer to a final concentration typically at or below its Kd.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine the GR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Clobetasone 17-propionate or vehicle control.

-

Include a tube with a high concentration of unlabeled dexamethasone (B1670325) to determine non-specific binding.

-

Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixtures through glass fiber filters pre-soaked in the binding buffer using a vacuum manifold.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled dexamethasone) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the Clobetasone 17-propionate concentration.

-

Determine the IC50 value, which is the concentration of Clobetasone 17-propionate that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

-

Glucocorticoid Receptor Transactivation Luciferase Reporter Assay

Objective: To measure the functional potency (EC50) of Clobetasone 17-propionate in activating GR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, A549).

-

Expression vector for the human glucocorticoid receptor.

-

Luciferase reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a minimal promoter.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Clobetasone 17-propionate.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium until they reach the desired confluency for transfection.

-

Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection (typically 24 hours), plate the cells into 96-well plates.

-

Prepare serial dilutions of Clobetasone 17-propionate in cell culture medium.

-

Treat the cells with the different concentrations of Clobetasone 17-propionate or vehicle control and incubate for 18-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.

-

-

Measurement and Data Analysis:

-

Measure the luminescence produced by the luciferase reaction using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the Clobetasone 17-propionate concentration.

-

Determine the EC50 value, the concentration of Clobetasone 17-propionate that produces 50% of the maximal response, using non-linear regression analysis.

-

Conclusion

Clobetasone 17-propionate exerts its potent anti-inflammatory effects through a well-defined mechanism of action on glucocorticoid receptors. By binding to and activating the GR, it initiates a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. The high potency of Clobetasone 17-propionate, as evidenced by its sub-to-low nanomolar activity in functional assays, underscores its clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of glucocorticoid receptor modulators in drug discovery and development.

References

A Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Clobetasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone (B1204786) 17-Propionate is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. As a moderately potent topical corticosteroid, it is utilized in the management of various dermatological conditions characterized by inflammation and hyperproliferation of the skin such as eczema, dermatitis, and psoriasis.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental data related to the anti-inflammatory and immunosuppressive effects of Clobetasone 17-Propionate and its closely related analogues.

Core Mechanism of Action

The therapeutic effects of Clobetasone 17-Propionate are primarily mediated through its interaction with intracellular glucocorticoid receptors (GR).[3] Being lipophilic, Clobetasone 17-Propionate penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated Clobetasone 17-Propionate-GR complex then translocates to the nucleus.[3]

Within the nucleus, the complex modulates gene expression through two main pathways:

-

Transactivation: The Clobetasone 17-Propionate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins. A key example is the induction of annexin (B1180172) A1 (formerly known as lipocortin-1), which plays a crucial role in the inhibition of phospholipase A2.[3][4]

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference, which does not always require direct DNA binding, leads to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[5]

Key Signaling Pathways

The anti-inflammatory and immunosuppressive effects of Clobetasone 17-Propionate can be visualized through its influence on key signaling pathways.

Quantitative Data on Anti-inflammatory and Immunosuppressive Effects

Table 1: Inhibition of Pro-inflammatory Mediators (Representative Data for Corticosteroids)

| Mediator | Assay System | IC50 (nM) | Reference Compound |

| Prostaglandin E2 (PGE2) | Mouse Fibroblasts | ~1.6 | CS-600 (a propionate-containing NSAID)[6] |

| TNF-α | Murine Macrophages | ~13.1 µM | FPP-3 (a propenone compound)[7] |

| Nitric Oxide (NO) | Murine Macrophages | ~10.0 µM | FPP-3 (a propenone compound)[7] |

Note: Data for specific inhibition by Clobetasone 17-Propionate is limited. The values presented are for other compounds that inhibit similar inflammatory pathways and are for illustrative purposes.

Table 2: Effects on Immune Cell Function and Inflammatory Markers (Data primarily from Clobetasol Propionate)

| Parameter | Experimental Model | Effect | Magnitude of Effect |

| T-lymphocyte subsets (CD4+, CD45RO+, CD2+) | Psoriatic skin biopsies | Reduction in cell numbers in the dermis | Significant decrease after 14 days of treatment[1] |

| Epidermal Proliferation (Ki-67+ nuclei) | Psoriatic skin biopsies | Reduction in proliferation | 47% reduction after 3 days of treatment[1] |

| Inflammation-related gene expression | Psoriatic hair follicles | Downregulation | Significant decrease in a 10-gene transcriptomic score[4] |

| Polymorphonuclear Leukocyte (PMN) Accumulation | Human skin (in vivo) | Inhibition | Profound inhibition in the first 2 days of treatment[8] |

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory and immunosuppressive properties of Clobetasone 17-Propionate are outlined below. These are generalized protocols that can be adapted for specific research needs.

In Vitro Anti-inflammatory Activity: Inhibition of Cytokine Production

Objective: To determine the dose-dependent effect of Clobetasone 17-Propionate on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

-

Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with varying concentrations of Clobetasone 17-Propionate (typically in a logarithmic dilution series) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cytokine production and secretion.

-

Sample Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercially available ELISA kit or a cytometric bead array (CBA) assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the Clobetasone 17-Propionate concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Immunosuppressive Activity: T-lymphocyte Proliferation Assay

Objective: To assess the effect of Clobetasone 17-Propionate on the proliferation of T-lymphocytes.

Experimental Workflow:

Methodology:

-

Cell Isolation: Isolate T-lymphocytes from a suitable source, such as murine splenocytes or human PBMCs, using standard cell separation techniques (e.g., density gradient centrifugation followed by nylon wool columns or magnetic bead-based selection).

-

Treatment and Stimulation: Seed the isolated T-lymphocytes in a 96-well plate. Add varying concentrations of Clobetasone 17-Propionate. Stimulate T-cell proliferation by adding a mitogen such as Concanavalin A (Con A) or anti-CD3/CD28 antibodies.

-

Incubation: Culture the cells for 48 to 72 hours.

-

Radiolabeling: Add [3H]-thymidine to each well and incubate for an additional 18 to 24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.[9]

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation for each concentration of Clobetasone 17-Propionate compared to the stimulated control.

Gene Expression Analysis: Glucocorticoid-Regulated Genes

Objective: To identify and quantify changes in the expression of glucocorticoid-responsive genes following treatment with Clobetasone 17-Propionate.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Culture relevant target cells (e.g., human keratinocytes or dermal fibroblasts) and treat them with Clobetasone 17-Propionate. This can be a time-course experiment with a single concentration or a dose-response experiment at a fixed time point.

-

RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use primers specific for the genes of interest (e.g., Annexin A1, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. This will show the fold change in gene expression in the treated samples compared to the untreated control.[10][11]

Conclusion

Clobetasone 17-Propionate is a moderately potent corticosteroid with significant anti-inflammatory and immunosuppressive activities. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to the upregulation of anti-inflammatory mediators and the suppression of pro-inflammatory pathways. While specific quantitative data for Clobetasone 17-Propionate is not as abundant as for its more potent analogues, the experimental protocols outlined in this guide provide a framework for the detailed investigation of its pharmacological properties. Further research focusing on generating specific dose-response data and elucidating its effects on various immune cell subsets will enhance our understanding and optimize the clinical application of this important therapeutic agent.

References

- 1. patient.info [patient.info]

- 2. About clobetasone - NHS [nhs.uk]

- 3. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 5. Propionate reduces the cytokine-induced VCAM-1 and ICAM-1 expression by inhibiting nuclear factor-kappa B (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical application of clobetasol-17-propionate inhibits the intra-epidermal accumulation of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Clobetasone 17-Propionate: A Technical Guide to its Genomic and Non-Genomic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone 17-Propionate is a potent synthetic corticosteroid utilized in the management of various inflammatory and autoimmune skin conditions. Its therapeutic efficacy is rooted in its ability to modulate complex intracellular signaling networks through both genomic and non-genomic pathways. This technical guide provides a comprehensive exploration of these mechanisms, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades involved. Understanding these intricate pathways is paramount for the development of novel therapeutic strategies with improved efficacy and minimized adverse effects.

Genomic Pathway: The Classical Mechanism of Action

The genomic actions of Clobetasone 17-Propionate are mediated by the intracellular glucocorticoid receptor (GR). This pathway involves the regulation of gene expression, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory mediators.

Upon diffusing across the cell membrane, Clobetasone 17-Propionate binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins. The activated Clobetasone-GR complex then translocates into the nucleus.

Within the nucleus, the complex can act in two primary ways:

-

Transactivation: The Clobetasone-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The Clobetasone-GR complex can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes.[2][3] This leads to a decreased production of cytokines, chemokines, and adhesion molecules.

A transcriptomic analysis of human skin treated with Clobetasol (B30939) Propionate (B1217596) has revealed a wide range of regulated genes, including a significant number of non-coding RNAs and transcription factors like KLF9, which is involved in a feed-forward loop in GR signaling.[4] This highlights the complexity of the genomic response to this potent corticosteroid.

Signaling Pathway Diagram: Genomic Action of Clobetasone 17-Propionate

References

- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 2. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]

Clobetasone 17-Propionate: A Technical Guide on its Impact on Keratinocyte Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone (B1204786) 17-propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory and hyperproliferative dermatological conditions. Its therapeutic efficacy is largely attributed to its profound effects on cutaneous cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which clobetasone 17-propionate modulates keratinocyte proliferation and differentiation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in dermatology.

Introduction

Keratinocytes, the primary cells of the epidermis, play a critical role in maintaining the skin barrier. In numerous skin disorders, such as psoriasis and eczema, the normal cycle of keratinocyte proliferation and differentiation is disrupted, leading to characteristic pathological features like epidermal thickening (acanthosis) and scaling. Clobetasone 17-propionate exerts potent anti-inflammatory, immunosuppressive, and antiproliferative effects to restore epidermal homeostasis.[1][2] Understanding its precise interactions with keratinocytes is fundamental to optimizing its therapeutic use and developing novel dermatological agents. This guide will explore these interactions, focusing on the direct impact on keratinocyte biology.

Core Mechanism of Action

The primary mechanism of action for clobetasone 17-propionate, like other corticosteroids, involves its interaction with intracellular glucocorticoid receptors (GR).[1]

-

Cellular Entry and Receptor Binding: Being lipophilic, clobetasone 17-propionate readily penetrates the keratinocyte cell membrane. In the cytoplasm, it binds to the GR, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[1]

-

Nuclear Translocation: The activated clobetasone-GR complex then translocates into the nucleus.[1]

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding can either upregulate the transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1, which inhibits phospholipase A2) or downregulate the expression of pro-inflammatory and pro-proliferative genes by interfering with transcription factors like NF-κB and AP-1.

References

An In-depth Technical Guide to the Molecular Interactions of Clobetasone 17-Propionate with Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone 17-Propionate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties. A primary mechanism of its action involves the modulation of the phospholipase A2 (PLA2) enzyme family, which plays a critical role in the inflammatory cascade. This technical guide delineates the molecular interactions between Clobetasone 17-Propionate and PLA2, focusing on the established indirect mechanism of inhibition. It provides a comprehensive overview of the signaling pathways, quantitative data on glucocorticoid-mediated effects, and detailed experimental protocols for studying these interactions. This document serves as a resource for researchers and professionals in drug development seeking to understand and investigate the anti-inflammatory effects of corticosteroids.

Introduction: The Role of Phospholipase A2 in Inflammation

Phospholipase A2 (PLA2) enzymes are key players in the inflammatory process. They catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids (B1166683), releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid is the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1] The upregulation of PLA2 activity is associated with a variety of inflammatory diseases, making it a critical target for anti-inflammatory therapies.

Clobetasone 17-Propionate, a high-potency glucocorticoid, exerts its anti-inflammatory effects not by directly binding to and inhibiting PLA2, but through a genomic pathway that leads to the downstream suppression of PLA2 activity.

The Indirect Mechanism of PLA2 Inhibition by Clobetasone 17-Propionate

The interaction between Clobetasone 17-Propionate and PLA2 is mediated by the glucocorticoid receptor (GR) and the subsequent synthesis of PLA2-inhibitory proteins.

Signaling Pathway

The established signaling cascade is as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, Clobetasone 17-Propionate diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).

-

Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus.

-

Gene Transcription Modulation: Inside the nucleus, the Clobetasone 17-Propionate-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Induction of Annexin A1 (Lipocortin-1): A key anti-inflammatory gene upregulated by this process is ANXA1, which codes for the protein Annexin A1 (also known as Lipocortin-1).

-

Inhibition of PLA2 Activity: Annexin A1 then inhibits PLA2 activity. The contemporary understanding of this inhibition is not through direct protein-protein interaction with PLA2, but rather by binding to the phospholipid substrates of PLA2. This "substrate sequestration" model posits that Annexin A1 shields the phospholipids from the active site of PLA2, thereby preventing the release of arachidonic acid.[1]

-

Downstream Anti-inflammatory Effects: The reduction in available arachidonic acid leads to a decreased synthesis of prostaglandins and leukotrienes, mitigating the inflammatory response.

References

An In-Depth Technical Guide on the Early-Stage Therapeutic Potential of Clobetasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clobetasone 17-Propionate is a high-potency synthetic corticosteroid that has become a cornerstone in the topical treatment of various inflammatory and hyperproliferative skin disorders. Its therapeutic efficacy is rooted in a well-defined molecular mechanism involving the modulation of gene expression to exert potent anti-inflammatory, immunosuppressive, and antiproliferative effects. This technical guide provides a comprehensive overview of the foundational research into Clobetasone 17-Propionate, detailing its mechanism of action, pharmacokinetic profile, and the key experimental models used to establish its therapeutic potential. Particular emphasis is placed on quantitative data from preclinical and early clinical studies, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.

Core Mechanism of Action

Clobetasone 17-Propionate, like other corticosteroids, exerts its effects primarily through interaction with intracellular glucocorticoid receptors (GR).[1][2] This interaction initiates a cascade of genomic events that collectively suppress inflammation and abnormal cell growth.[3][4]

Genomic Signaling Pathway

The lipophilic nature of Clobetasone 17-Propionate allows it to readily penetrate the cell membrane of target cells, such as keratinocytes and immune cells.[3]

-

Receptor Binding: In the cytoplasm, the drug binds to the glucocorticoid receptor, which is part of a multiprotein complex.[3]

-

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of the receptor complex and the translocation of the Clobetasone-GR monomer into the nucleus.[3]

-

Gene Expression Modulation: Within the nucleus, the Clobetasone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3] This binding directly modulates the transcription of target genes.

Downstream Therapeutic Effects

The modulation of gene expression results in three primary therapeutic actions:

-

Anti-inflammatory Effect: The drug upregulates the expression of anti-inflammatory proteins, notably lipocortin-1 (also known as annexin (B1180172) A1).[3] Lipocortin-1 inhibits the enzyme phospholipase A2, which is critical for releasing arachidonic acid from cell membranes.[5][6] By blocking this step, Clobetasone 17-Propionate effectively halts the downstream production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] It also downregulates the expression of pro-inflammatory enzymes such as COX-2.[3]

-

Immunosuppressive Effect: The drug suppresses the function and migration of various immune cells, including T-lymphocytes, macrophages, and dendritic cells, reducing the overall immune response in the treated area.[3] This is particularly beneficial in autoimmune-driven skin conditions.[1]

-

Antiproliferative Effect: In skin disorders characterized by rapid cell turnover, such as psoriasis, Clobetasone 17-Propionate inhibits DNA synthesis and cell division in keratinocytes.[7] This action helps to normalize epidermal growth, reducing the characteristic scaling and thickening of the skin.[7]

Pharmacokinetic Profile

The therapeutic effect of topical Clobetasone 17-Propionate is highly dependent on its ability to penetrate the stratum corneum and reach its target receptors in the dermis.

Dermal Penetration and Systemic Absorption

The extent of percutaneous absorption is influenced by multiple factors, including the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[8] Inflammation and other skin diseases can increase absorption.[8] Due to its lipophilic nature, Clobetasone 17-Propionate is well-suited for topical delivery, but this also presents challenges for consistent delivery through the thickened stratum corneum of psoriatic plaques.[9]

Systemic absorption can occur, particularly with prolonged use over large surface areas, which may lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression.[3] Once absorbed, the drug is metabolized primarily in the liver and its metabolites are excreted in the urine.[5]

Quantitative Pharmacokinetic Data

Early-stage research has utilized advanced techniques to quantify the presence of Clobetasone 17-Propionate in both dermal tissue and systemic circulation.

Table 1: Dermal Pharmacokinetics in Psoriasis Patients (dOFM Study) This study used dermal open-flow microperfusion (dOFM) to measure drug concentration directly in the dermal interstitial fluid of patients with psoriasis after application of a 0.05% cream.[9][10]

| Parameter | Non-Lesional Skin (Day 14) | Lesional Skin (Day 1) | Lesional Skin (Day 14) |

| Mean Cmax (ng/mL) | 1.00 | Not specified | Not specified |

| Tmax (hours) | ~10 | Not specified | Not specified |

| Observation | Peak concentration around 10 hours post-dose.[9] | Slower penetration compared to non-lesional skin.[10] | Penetration rate normalized (faster) after 14 days of treatment.[10] |

Data sourced from a study involving 12 patients. Cmax is the maximum observed concentration, and Tmax is the time to reach Cmax.[9][10]

Table 2: Systemic Exposure in Sprague-Dawley Rats (Topical Application) This study measured plasma concentrations after topical application of different formulations.[8]

| Formulation | Observation |

| Shampoo (0.05%) | Blood levels were frequently below the limit of quantification (63-70% of samples).[8] |

| Dermovate (0.05%) | Clobetasone propionate (B1217596) was quantifiable in all plasma samples.[8] |

This highlights the significant impact of the vehicle on systemic absorption.

Key Experimental Protocols

The evaluation of Clobetasone 17-Propionate's therapeutic potential relies on robust in vivo and in vitro models.

In Vivo Dermal Pharmacokinetics: Dermal Open-Flow Microperfusion (dOFM)

The dOFM technique allows for continuous sampling of the interstitial fluid directly from the dermis, providing a time-resolved profile of drug concentration at the site of action.[9][11][12]

Experimental Protocol:

-

Subject Preparation: Twelve patients with plaque psoriasis were enrolled.[9] Small test sites were demarcated on both lesional and non-lesional skin.

-

Drug Application: A 0.05% Clobetasone 17-Propionate cream (Dermovate®) was applied once daily for 14 days at a dose of 15 mg/cm².[9]

-

Probe Insertion: On Day 1 and Day 14, membrane-free dOFM probes were inserted into the dermis of the test sites.[9][13] Probe depth was assessed using 50 MHz ultrasound.[10]

-

Sample Collection: The probes were continuously perfused with a physiological solution at a flow rate of 1 µL/min.[12] Interstitial fluid samples were collected continuously for 24 hours post-dose.[9][10]

-

Sample Analysis: The collected samples were pooled into 4-hour intervals.[9] Clobetasone 17-Propionate concentrations were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9] The lower limit of quantification (LLOQ) was 0.35 ng/mL.[9]

-

Data Modeling: Pharmacokinetic parameters such as Cmax and AUC (Area Under the Curve) were determined from the concentration-time profiles.[10]

In Vivo Anti-Psoriatic Model: Imiquimod (IMQ)-Induced Psoriasis in Mice

This model is widely used to screen anti-psoriatic drugs by inducing a psoriasis-like skin inflammation.

Experimental Protocol:

-

Animal Model: BALB/c mice are used.[14]

-

Induction of Psoriasis: A daily topical dose of Imiquimod (IMQ) cream is applied to the shaved back of the mice for several consecutive days to induce erythema, scaling, and skin thickening.[14]

-

Treatment: Following induction, treatment groups receive topical applications of the test formulation (e.g., Clobetasone microparticle-loaded bigel), a placebo, or a standard commercial cream.[14]

-

Assessment: The severity of the skin lesions is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating redness, scaling, and thickness.[14]

-

Histopathology: At the end of the study, skin biopsies are taken for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess changes in epidermal thickness and inflammatory cell infiltration.[14]

Analytical Quantification: LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying low concentrations of Clobetasone 17-Propionate in biological matrices due to its high sensitivity and specificity.[9][15]

General Protocol:

-

Sample Preparation: A liquid-liquid extraction is typically performed. For dermal samples, an internal standard (e.g., CP-17-d3) is added, followed by an organic solvent like a diethylether/hexane mixture to extract the drug from the aqueous matrix.[9]

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, often using a C18 column, to separate the analyte from other components.[15][16] A gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used.[15]

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is detected in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., for CP-17: m/z 467.2 → 446.9).[9]

-

Quantification: The concentration is determined by comparing the analyte's response to that of a calibration curve prepared with known standards.[17][18]

Formulation and Therapeutic Efficacy

Early-stage research often focuses on optimizing drug delivery to enhance efficacy and minimize side effects. The formulation vehicle plays a critical role in the release and penetration of Clobetasone 17-Propionate.

Novel formulations such as nanoparticle-based gels and microparticle-loaded bigels have been investigated to improve the therapeutic index of Clobetasone 17-Propionate.[14][19] These advanced delivery systems aim to provide sustained drug release and enhance skin retention, thereby concentrating the therapeutic effect locally while potentially reducing systemic absorption.[14][19]

Table 3: Quantitative Data for a Novel Microparticle Bigel Formulation

| Parameter | Result |

| Mean Particle Size (PLGA Microparticles) | 19.45 ± 1.74 µm |

| Drug Loading | 43.5 ± 4.94% |

| Entrapment Efficiency | 94.5 ± 3.68% |

Data sourced from an in vitro study on a novel bigel formulation.[14][20]

Conclusion

Early-stage research has firmly established the therapeutic rationale for Clobetasone 17-Propionate through a detailed understanding of its molecular mechanism and pharmacokinetic behavior. Its potent anti-inflammatory, immunosuppressive, and antiproliferative actions make it highly effective for a range of dermatological conditions. Methodologies such as in vivo dOFM and animal models of psoriasis have been instrumental in quantifying its delivery to the target site and its subsequent pharmacological effects. Future research continues to focus on the development of advanced formulations that can optimize its delivery, enhancing its impressive therapeutic potential while further minimizing the risk of side effects.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 4. RP-HPLC Estimation of Clobetasol Propionate and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhancement of Anti-Dermatitis Potential of Clobetasol Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Open flow microperfusion - Wikipedia [en.wikipedia.org]

- 12. Open Flow Microperfusion as a Dermal Pharmacokinetic Approach to Evaluate Topical Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. accesson.kr [accesson.kr]

- 16. jmpas.com [jmpas.com]

- 17. e-b-f.eu [e-b-f.eu]

- 18. Rapid and Simple TLC-Densitometric Method for Assay of Clobetasol Propionate in Topical Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Characterization of a Clobetasol Propionate Nanostructured Lipid Carrier-Based Gel for the Treatment of Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note and Protocol for the Detection of Clobetasone 17-Propionate in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Clobetasone 17-Propionate in biological samples, such as plasma, serum, and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection. This application note is designed to assist researchers, scientists, and drug development professionals in implementing a robust and reliable method for the determination of this potent synthetic corticosteroid in a laboratory setting.

Introduction

Clobetasone 17-Propionate is a high-potency glucocorticoid used topically to treat various skin disorders like eczema, psoriasis, and dermatitis. Due to its potency, there is a need for sensitive and specific analytical methods to measure its concentration in biological matrices for pharmacokinetic, toxicokinetic, and drug monitoring studies. LC-MS/MS offers the requisite sensitivity and selectivity for accurately quantifying low levels of Clobetasone 17-Propionate in complex biological samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Three common techniques are presented here: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

1.1. Liquid-Liquid Extraction (LLE) for Plasma or Serum

This method is effective for extracting Clobetasone 17-Propionate from plasma and serum.

-

Materials:

-

Biological sample (e.g., 0.5 mL of serum or plasma)

-

Internal Standard (IS) working solution (e.g., Clobetasone Butyrate in methanol)

-

Extraction solvent (e.g., Hexane:Diethyl Ether (1:1, v/v) or Methyl Tert-Butyl Ether (MTBE))

-

Reconstitution solvent (e.g., 50:50 Methanol:Water)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

-

Protocol:

-

Pipette 0.5 mL of the plasma or serum sample into a clean centrifuge tube.

-

Spike the sample with a known amount of the internal standard working solution.

-

Add 2.5 mL of the extraction solvent (e.g., Hexane:Diethyl Ether).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

1.2. Solid-Phase Extraction (SPE) for Urine

SPE is a highly effective method for cleaning up complex matrices like urine.

-

Materials:

-

Urine sample (e.g., 1 mL)

-

Internal Standard (IS) working solution

-

SPE Cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Acetonitrile or Methanol)

-

Centrifuge (if sample requires clarification)

-

Evaporator

-

-

Protocol:

-

Centrifuge the urine sample at 3000 rpm for 5 minutes to remove any particulate matter.

-

Take 1 mL of the supernatant and spike with the internal standard.

-

Condition the SPE cartridge by passing 1 mL of Methanol.

-

Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

-

Evaporate the eluate to dryness.

-

Reconstitute in 100 µL of reconstitution solvent for analysis.

-

1.3. Protein Precipitation (PPT) for Plasma or Serum

PPT is a rapid method for removing proteins from plasma or serum samples.

-

Materials:

-

Plasma or Serum sample (e.g., 100 µL)

-

Internal Standard (IS) working solution

-

Precipitating solvent (e.g., ice-cold Acetonitrile)

-

Vortex mixer

-

Centrifuge (capable of high speed, e.g., >10,000 x g)

-

-

Protocol:

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add the internal standard.

-

Add 300 µL of ice-cold Acetonitrile (a 3:1 ratio of solvent to sample).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for injection.

-

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

The following are typical starting conditions that may require optimization for your specific system.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 30% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate. (This is a starting point and should be optimized) |

2.2. Mass Spectrometry (MS) Conditions

The following are general MS parameters. Note: Analyte-specific parameters such as MRM transitions, collision energy, and declustering potential must be optimized for the specific instrument being used.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | ~150°C |

| Desolvation Temperature | ~400°C |

| Gas Flow Rates | Optimize as per instrument manufacturer's guidelines |

2.3. MRM Transition and Compound Parameter Optimization

-

Precursor Ion Identification: Infuse a standard solution of Clobetasone 17-Propionate directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion, which is expected to be [M+H]⁺. For Clobetasone 17-Propionate (M.W. 466.95), the expected precursor ion is m/z 467.0.

-

Product Ion Identification: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable product ions resulting from collision-induced dissociation (CID).

-

Optimization of Collision Energy (CE) and Declustering Potential (DP): Systematically vary the CE and DP to find the optimal values that yield the highest intensity for the selected product ions.

-

Internal Standard: Clobetasone Butyrate is a suitable internal standard due to its structural similarity to Clobetasone 17-Propionate. The MRM transitions for the internal standard should also be optimized.

Table 1: Example MRM Transitions (Requires Optimization)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Clobetasone 17-Propionate | 467.0 | To be determined | To be optimized | To be optimized |

| Quantifier Ion | To be determined | To be optimized | To be optimized | |

| Qualifier Ion | To be determined | To be optimized | To be optimized | |

| Clobetasone Butyrate (IS) | 479.3 | 371.2 | To be optimized | To be optimized |

| Quantifier Ion | 343.1 | To be optimized | To be optimized | |

| Qualifier Ion |

Data Presentation

Table 2: Summary of Method Validation Parameters from Literature

The following table summarizes typical performance characteristics of LC-MS/MS methods for Clobetasone 17-Propionate found in the literature. Actual performance will be dependent on the specific instrumentation and laboratory conditions.

| Parameter | Typical Range of Values |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.04 - 0.5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Should be assessed and minimized during method development |

| Recovery | > 85% |

Visualizations

Caption: Overall experimental workflow for the analysis of Clobetasone 17-Propionate.

Caption: Detailed options for the sample preparation step.

Conclusion

This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of Clobetasone 17-Propionate in biological samples. The provided protocols for sample preparation and instrumental analysis serve as a strong starting point for method development. It is imperative that the method is fully validated in the end-user's laboratory to ensure its accuracy, precision, and reliability for its intended purpose. Successful implementation of this method will enable researchers to accurately measure Clobetasone 17-Propionate concentrations, thereby facilitating further research and development in the pharmaceutical sciences.

In Vitro Skin Permeation Studies of Clobetasone 17-Propionate using Franz Diffusion Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone 17-Propionate is a potent corticosteroid utilized in the treatment of various skin conditions, including eczema and psoriasis, owing to its significant anti-inflammatory, immunosuppressive, and antiproliferative properties.[1] The efficacy of topical formulations containing Clobetasone 17-Propionate is critically dependent on its ability to permeate the stratum corneum and reach the target tissues in the dermis. In vitro skin permeation studies using Franz diffusion cells are a fundamental tool for evaluating the performance of these topical formulations. This method allows for the determination of key permeation parameters in a controlled and reproducible environment, providing valuable insights into the drug's release from its vehicle and its subsequent absorption through the skin.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vitro skin permeation studies of Clobetasone 17-Propionate using Franz diffusion cells.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vitro skin permeation studies of Clobetasone 17-Propionate. It is important to note that permeation parameters can vary significantly depending on the formulation, skin type (human, porcine, synthetic), and experimental conditions. One study found that the total absorption of clobetasol (B30939) propionate (B1217596) from five different commercial products varied tenfold when measured in vitro.

| Formulation Type | Skin Model | Permeation Parameter | Value | Reference |

| 0.05% Cream | Human Epidermis | Permeated Amount (24h) | 2.2% of applied dose | [2] |

| 0.05% Ointment | Human Skin | Total Absorption Rank | 1 (Highest) | [3] |

| 0.05% Cream | Human Skin | Total Absorption Rank | 2 | [3] |

| 0.05% Gel | Human Skin | Total Absorption Rank | 2 | [3] |

| 0.05% Emollient Cream | Human Skin | Total Absorption Rank | 3 | [3] |

| 0.05% Solution | Human Skin | Total Absorption Rank | 3 | [3] |

| NLC Formulation | Porcine Ear Skin | Stratum Corneum Accumulation (6h) | Higher than aqueous solution | [1] |

Note: The values presented are illustrative and sourced from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental protocols.

Experimental Protocols

Preparation of Materials and Reagents

-

Skin Membrane: Procure full-thickness human or porcine skin. Excise the subcutaneous fat and connective tissue. The skin can be used fresh or stored frozen. Prior to the experiment, thaw the skin and cut it into sections suitable for mounting on the Franz diffusion cells. Alternatively, synthetic membranes can be utilized.

-

Receptor Solution: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. For lipophilic drugs like Clobetasone 17-Propionate, the addition of a solubilizing agent such as ethanol (B145695) or a non-ionic surfactant may be necessary to maintain sink conditions. Degas the receptor solution before use to prevent the formation of air bubbles in the receptor chamber.

-

Clobetasone 17-Propionate Formulation: Use the test formulation (e.g., cream, ointment, gel) as is.

-

Analytical Standards: Prepare standard solutions of Clobetasone 17-Propionate in a suitable solvent for the analytical method (e.g., HPLC).

Franz Diffusion Cell Setup and Assembly

-

Temperature Control: Set up a circulating water bath to maintain the temperature of the Franz diffusion cells at 32°C to mimic physiological skin temperature.

-

Cell Assembly:

-

Inspect the Franz diffusion cells for any cracks or defects.

-

Fill the receptor chamber with the degassed receptor solution, ensuring there are no air bubbles. A magnetic stir bar should be placed in the receptor chamber.

-

Carefully mount the prepared skin membrane onto the cell, with the stratum corneum side facing the donor chamber. Ensure the membrane is flat and free of wrinkles.

-

Secure the donor chamber on top of the receptor chamber using a clamp, creating a leak-proof seal.

-

-

Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in the water bath to ensure the skin surface reaches 32°C.

Dosing and Sampling

-

Application of Formulation: Accurately weigh and apply a finite dose of the Clobetasone 17-Propionate formulation to the surface of the skin in the donor chamber. The amount should be consistent across all cells.

-

Occlusion: The donor chamber can be left open (unoccluded) or covered with parafilm or a lid (occluded), depending on the study design.

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

-

Store the collected samples at an appropriate temperature until analysis.

-

Quantification of Clobetasone 17-Propionate

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying Clobetasone 17-Propionate.[4]

-

Calibration Curve: Construct a calibration curve using the analytical standards to determine the concentration of Clobetasone 17-Propionate in the collected samples.

Data Analysis

-

Cumulative Amount Permeated: Calculate the cumulative amount of Clobetasone 17-Propionate that has permeated through the skin at each time point, correcting for the removed sample volumes.

-

Permeation Profile: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).

-

Steady-State Flux (Jss): Determine the steady-state flux from the linear portion of the permeation profile. It is the slope of the linear regression line.

-

Lag Time (Tlag): The lag time is determined by extrapolating the linear portion of the permeation profile to the x-axis (time).

-

Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation:

-

Kp = Jss / Cd

-

Where Jss is the steady-state flux and Cd is the concentration of the drug in the donor formulation.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro skin permeation studies.

Key Permeation Parameters

Caption: Relationship of key skin permeation parameters.

Glucocorticoid Signaling Pathway

Clobetasone 17-Propionate, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression.[5] The drug binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the complex into the nucleus.[1] In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, which in turn upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins.[1][5]

Caption: Clobetasone 17-Propionate signaling pathway.

References

- 1. scielo.br [scielo.br]

- 2. digital.csic.es [digital.csic.es]

- 3. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]